molecular formula C9H8N4O B6423741 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile CAS No. 1566655-23-9

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile

Cat. No.: B6423741
CAS No.: 1566655-23-9
M. Wt: 188.19 g/mol
InChI Key: JBLUTUSCLVCIQZ-UHFFFAOYSA-N
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Description

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with appropriate nitrile-containing reagents. One common method involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with nitriles under basic conditions . The reaction conditions often include the use of catalysts such as palladium complexes and solvents like methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or as an antimicrobial agent by disrupting bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile is unique due to its specific structural configuration, which allows for diverse chemical modifications and a broad range of biological activities.

Properties

IUPAC Name

3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-3-1-5-12-6-7-13-8(9(12)14)2-4-11-13/h2,4,6-7H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUTUSCLVCIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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